An In-depth Technical Guide to the Physicochemical Properties of 2-(prop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(prop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(prop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride, a heterocyclic compound of interest in contemporary drug discovery and development. Benzimidazole derivatives are known for their wide range of biological activities, making a thorough understanding of their physicochemical characteristics essential for researchers in medicinal chemistry, pharmacology, and materials science.[1][2] This document synthesizes available data, provides theoretical insights, and outlines robust experimental protocols for the characterization of this molecule. The content is structured to deliver not just data, but also the scientific rationale behind the properties and their measurement, empowering researchers to make informed decisions in their work.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[3][4] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][5] The biological versatility of benzimidazoles stems from their ability to mimic natural purine bases and interact with various biological targets. The specific substituent at the 2-position of the benzimidazole ring plays a crucial role in modulating this activity. In the case of 2-(prop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride, the presence of an allyl group at this position introduces a reactive moiety that can be explored for further chemical modification or may contribute directly to its biological profile.
The hydrochloride salt form is commonly employed for pharmaceutical compounds to enhance aqueous solubility and stability, which are critical parameters for drug delivery and formulation. This guide will delve into the key physicochemical properties that govern the behavior of this compound in both laboratory and biological settings.
Chemical Identity and Structure
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Systematic Name: 2-(prop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride
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Common Names: 2-allyl-1H-benzimidazole hydrochloride
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Molecular Formula: C₁₀H₁₁N₂Cl
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Molecular Weight: 194.66 g/mol
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(prop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride | - |
| Molecular Formula | C₁₀H₁₁N₂Cl | Calculated |
| Molecular Weight | 194.66 g/mol | Calculated |
| InChIKey (Free Base) | FBLJZPQLNMVEMR-UHFFFAOYSA-N (for 2-propyl-1H-benzimidazole) | [7] |
| SMILES (Free Base) | C=CCN1C=NC2=CC=CC=C12 | - |
Note: The InChIKey and SMILES are provided for the free base and a closely related saturated analog due to the lack of a specific entry for the hydrochloride salt in public databases.
Core Physicochemical Properties
The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Melting Point
The melting point is a crucial indicator of purity and is influenced by the crystal lattice energy of the solid. For hydrochloride salts of organic bases, the melting point is typically higher than that of the corresponding free base due to the strong ionic interactions in the crystal lattice.
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Predicted Melting Point: The melting point of 2-(prop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride is expected to be significantly higher than its free base. For comparison, the melting point of the related compound 2-phenyl-1H-benzimidazole is reported to be in the range of 293-296 °C.[8] It is anticipated that the title compound will exhibit a melting point in a similar range, likely with decomposition.
Solubility
Solubility is a critical determinant of a drug's bioavailability. The conversion of the weakly basic benzimidazole to its hydrochloride salt is a standard strategy to enhance aqueous solubility.
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Aqueous Solubility: The hydrochloride salt of 2-allyl-1H-benzimidazole is expected to be soluble in water. The solubility will be pH-dependent, with higher solubility at lower pH values where the compound is fully protonated. In acidic environments, such as the stomach, the compound will exist predominantly in its soluble cationic form.
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Solvent Solubility: The free base is expected to be soluble in organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.[9] The hydrochloride salt will have reduced solubility in non-polar organic solvents.
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility of Hydrochloride Salt | Rationale |
| Water (pH < pKa) | High | Formation of the protonated, charged species. |
| Water (pH > pKa) | Low | Precipitation of the less soluble free base. |
| Ethanol/Methanol | Moderate to High | Polar protic solvents capable of solvating the ionic salt. |
| DMSO | High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
| Dichloromethane | Low | Non-polar solvent, poor at solvating ionic species. |
| Diethyl Ether | Very Low | Non-polar, aprotic solvent. |
An experimental protocol for determining aqueous solubility is provided in Section 4.1.
Acidity (pKa)
The pKa value dictates the ionization state of the molecule at a given pH. For a benzimidazole derivative, the relevant pKa is that of the conjugate acid (the protonated form). This value is crucial for predicting its behavior in different physiological compartments. The basicity of the benzimidazole ring is attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom.
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Predicted pKa: The pKa of the conjugate acid of 2-substituted benzimidazoles typically falls in the range of 5-6. The exact value is influenced by the electronic nature of the substituent at the 2-position. The allyl group is weakly electron-donating, which would be expected to slightly increase the basicity compared to the parent benzimidazole. Therefore, the pKa is predicted to be in the range of 5.5 - 6.5 .
Lipophilicity (LogP and LogD)
Lipophilicity is a key parameter that influences a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.
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Predicted LogP (for the free base): The calculated LogP (XLogP3) for the closely related 2-propyl-1H-benzimidazole is 2.5.[7] Given the similar size and polarity of the allyl and propyl groups, the LogP for 2-allyl-1H-benzimidazole is expected to be in a similar range, likely between 2.0 and 3.0 .
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LogD at Physiological pH (7.4): Since the pKa is predicted to be around 5.5-6.5, at a pH of 7.4, a significant portion of the compound will be in its neutral, free base form. The LogD at pH 7.4 will therefore be close to, but slightly lower than, the LogP value.
An experimental protocol for determining LogP is outlined in Section 4.2.
Spectroscopic Properties
Spectroscopic data are essential for the structural elucidation and confirmation of the compound's identity.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the allyl group (vinylic protons and methylene protons) and the aromatic protons of the benzimidazole ring system. The exact chemical shifts will depend on the solvent used. For a related compound, 1-allyl-1H-benzo[d]imidazole, the allyl protons appear at approximately 6.02 ppm (m, 1H), 5.32 ppm (d, 1H), 5.22 ppm (d, 1H), and 4.84 ppm (d, 2H).[6] The aromatic protons of the benzimidazole ring typically appear in the range of 7.2-7.8 ppm.[6] The NH proton of the imidazole ring gives a broad signal that can be exchanged with D₂O.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the three carbons of the allyl group and the aromatic carbons of the benzimidazole ring. The C2 carbon of the benzimidazole ring is typically found downfield.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected vibrations include N-H stretching (around 3100-3400 cm⁻¹), C-H stretching of the aromatic and allyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic system (around 1450-1620 cm⁻¹), and C-H bending vibrations.[10][11]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of the free base, confirming its elemental composition. For the free base (C₁₀H₁₀N₂), the expected exact mass is approximately 158.0844 g/mol .
Experimental Protocols
To ensure scientific integrity, the following are detailed, self-validating protocols for determining key physicochemical properties.
Determination of Aqueous Equilibrium Solubility (Shake-Flask Method)
This protocol is based on the well-established shake-flask method, a gold standard for equilibrium solubility determination.[12]
Rationale: This method ensures that the solution reaches equilibrium with the solid phase, providing a thermodynamically accurate measure of solubility. The use of a buffer system maintains a constant pH, which is critical for ionizable compounds.
Caption: Workflow for equilibrium solubility determination.
Methodology:
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Preparation: Add an excess amount of 2-(prop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride to several vials (in triplicate) to ensure a saturated solution. The excess solid should be visually apparent.
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Solvent Addition: Add a precise volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
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Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[12]
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Sample Collection: After incubation, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
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Filtration: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove any remaining solid particles.
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Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
Determination of Octanol-Water Partition Coefficient (LogP)
This protocol describes the shake-flask method for LogP determination, a technique widely recognized for its accuracy.[1]
Rationale: This method directly measures the partitioning of the compound between a non-polar (octanol) and a polar (water) phase, providing a direct measure of its lipophilicity. Pre-saturation of the solvents minimizes volume changes upon mixing.
Caption: Workflow for LogP determination via shake-flask method.
Methodology:
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
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Compound Addition: Prepare a solution of the free base of the compound in the pre-saturated n-octanol at a known concentration.
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Partitioning: Add an equal volume of the pre-saturated water to the octanol solution in a glass vial.
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Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases.
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Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
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Quantification: Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method like HPLC-UV.
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Stability Profile
The chemical stability of a compound is a critical parameter for its storage, formulation, and in vivo behavior.
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pH Stability: Benzimidazoles are generally stable under neutral and basic conditions. However, under strongly acidic conditions and elevated temperatures, the imidazole ring may be susceptible to cleavage. The stability of 2-(prop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride should be assessed across a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) representative of physiological and formulation conditions.
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Thermal Stability: As a solid, the hydrochloride salt is expected to be thermally stable at ambient temperatures. Thermogravimetric analysis (TGA) can be used to determine its decomposition temperature.
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Photostability: The aromatic nature of the benzimidazole ring suggests potential susceptibility to photodegradation upon exposure to UV light. Photostability studies should be conducted according to ICH guidelines.
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of 2-(prop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride. While experimental data for this specific molecule is limited in the public domain, a scientifically sound profile has been constructed based on the well-understood chemistry of the benzimidazole scaffold and related derivatives. The provided protocols offer robust methodologies for the experimental determination of these critical parameters. A thorough understanding and characterization of these properties are fundamental for any researcher aiming to unlock the full potential of this and other related benzimidazole derivatives in drug discovery and development.
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